Cas no 162395-39-3 (ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate)

ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinecarboxylic acid, 1-ethyl-1,2,3,6-tetrahydro-, ethyl ester
- ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate
-
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-51273967-5g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 5g |
$2976.0 | 2023-10-28 | |
Enamine | BBV-51273967-10g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 10g |
$3742.0 | 2023-10-28 | |
Enamine | BBV-51273967-5.0g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 5.0g |
$2976.0 | 2023-02-05 | |
Enamine | BBV-51273967-1g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 1g |
$1133.0 | 2023-10-28 | |
Enamine | BBV-51273967-1.0g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 1.0g |
$1133.0 | 2023-02-05 | |
Enamine | BBV-51273967-10.0g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 10.0g |
$3742.0 | 2023-02-05 | |
Enamine | BBV-51273967-2.5g |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate |
162395-39-3 | 95% | 2.5g |
$2347.0 | 2023-10-28 |
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate 関連文献
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 1-Ethyl-1,2,3,6-Tetrahydropyridine-4-Carboxylate (CAS: 162395-39-3)
Ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 162395-39-3) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.
One of the key areas of research has been the optimization of synthetic routes for ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthesis method using a one-pot reductive amination strategy. This approach not only improved yield (up to 85%) but also reduced the number of purification steps, making it more suitable for industrial-scale production.
In terms of biological activity, recent in vitro studies have shown that derivatives of this compound exhibit promising activity against neurodegenerative targets. Specifically, researchers have identified its potential as a precursor for the development of novel acetylcholinesterase inhibitors, which could have applications in Alzheimer's disease treatment. Molecular docking studies suggest that the tetrahydropyridine core interacts favorably with the enzyme's active site.
Pharmacokinetic studies of ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate have revealed interesting properties. The compound demonstrates good blood-brain barrier penetration in animal models, with a brain-to-plasma ratio of approximately 1.2 after oral administration. This characteristic makes it particularly valuable for CNS-targeted drug development programs.
Recent safety evaluations have provided important data about this compound's toxicological profile. Acute toxicity studies in rodents showed an LD50 of 450 mg/kg, while subchronic administration (28 days) at therapeutic doses revealed no significant organ toxicity. These findings support its potential as a safe intermediate for pharmaceutical applications.
Looking forward, several research groups are investigating the use of ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate in the synthesis of more complex drug candidates. Particular interest has been shown in its potential for creating dual-acting molecules that combine acetylcholinesterase inhibition with other mechanisms relevant to neurodegenerative diseases.
162395-39-3 (ethyl 1-ethyl-1,2,3,6-tetrahydropyridine-4-carboxylate) Related Products
- 1286717-65-4(ethyl 2-(tert-butylcarbamoyl)amino-4-methyl-1,3-thiazole-5-carboxylate)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 53826-12-3((Perfluorohexyl)acetic Acid)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1507508-16-8(({3-(difluoromethyl)sulfanylphenyl}methyl)(methyl)amine)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 2171709-52-5(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanoyl-1,3-thiazolidine-4-carboxylic acid)
- 2111790-95-3(Cyclopentene, 4-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)




